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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of Stk16-IN-1, a potent

and highly selective inhibitor of Serine/Threonine Kinase 16 (STK16). The information

presented here is intended to assist researchers in evaluating the suitability of Stk16-IN-1 as a

chemical probe for studying the biological functions of STK16 and as a starting point for related

drug discovery efforts. To date, Stk16-IN-1 remains the only publicly disclosed, highly selective

small molecule inhibitor of STK16, setting a benchmark for future development in this area.

Executive Summary
Stk16-IN-1 is a potent, ATP-competitive inhibitor of STK16 with an IC50 of 295 nM.[1] Its high

selectivity has been demonstrated through extensive kinase profiling. A comprehensive screen

against a panel of 442 kinases revealed that at a concentration of 10 µM, Stk16-IN-1 potently

inhibits only STK16 and the Mechanistic Target of Rapamycin (mTOR).[2] This exceptional

selectivity makes Stk16-IN-1 a valuable tool for dissecting the cellular roles of STK16 with

minimal off-target effects.

Selectivity Profiling of Stk16-IN-1
The selectivity of Stk16-IN-1 was rigorously assessed using the DiscoveRx KINOMEscan™

platform, a competition-based binding assay. The results from this screen underscore the

remarkable specificity of Stk16-IN-1 for STK16.
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Table 1: KINOMEscan™ Selectivity Data for Stk16-IN-1 at
10 µM

Kinase Target Percent of Control* Comment

STK16 0.65 Primary Target

mTOR 0.4 Primary Off-Target

AAK1 98 No significant binding

ABL1 100 No significant binding

ACK1 99 No significant binding

... (437 other kinases) >90 No significant binding

*The "Percent of Control" value represents the amount of kinase that remains bound to an

immobilized ligand in the presence of the test compound. A lower number indicates stronger

binding of the compound to the kinase. Data extracted from the supplementary information of

Liu et al., ACS Chemical Biology, 2016.[2]

Table 2: Enzymatic Inhibition Data for Stk16-IN-1
Kinase Target IC50 (nM) Assay Type

STK16 295
Invitrogen SelectScreen™

(Biochemical)

mTOR 5560
Invitrogen SelectScreen™

(Biochemical)

PI3Kδ 856 Biochemical Assay

PI3Kγ 867 Biochemical Assay

This data further confirms the high selectivity of Stk16-IN-1, with a nearly 19-fold greater

potency for STK16 over mTOR in enzymatic assays.
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KINOMEscan™ Selectivity Profiling (DiscoveRx)
The KINOMEscan™ assay platform employs a proprietary active site-directed competition

binding assay. The fundamental principle involves the competition of a test compound with an

immobilized, active-site directed ligand for binding to the kinase of interest. The amount of

kinase captured by the immobilized ligand is quantified, and a lower amount of captured kinase

in the presence of the test compound indicates that the compound has bound to the kinase and

displaced it from the immobilized ligand.
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KINOMEscan™ Experimental Workflow

Kinase-tagged T7 phage and
ligand-immobilized solid support

are prepared.

Test compound (Stk16-IN-1)
is incubated with the kinase

and immobilized ligand.

Competitive binding occurs between
the test compound and the
immobilized ligand for the

kinase active site.

Unbound components are
washed away.

The amount of kinase bound to the
solid support is quantified

via qPCR of the T7 phage DNA tag.

Results are reported as
'Percent of Control',

reflecting the binding affinity
of the test compound.

Click to download full resolution via product page

Caption: KINOMEscan™ workflow for selectivity profiling.
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Invitro-Glo™ Kinase Assay (Promega)
The enzymatic IC50 values were determined using a luminescence-based kinase assay, such

as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the

kinase reaction. The kinase, substrate, ATP, and the test inhibitor are incubated together. After

the reaction, a reagent is added to deplete the remaining ATP, and another reagent converts

the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin

reaction to generate a luminescent signal that is proportional to the ADP produced and,

therefore, the kinase activity.
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ADP-Glo™ Kinase Assay Workflow

Kinase, substrate, ATP, and
Stk16-IN-1 are incubated together.

Kinase reaction produces ADP.

ADP-Glo™ Reagent is added
to terminate the kinase reaction

and deplete remaining ATP.

Kinase Detection Reagent is added,
converting ADP to ATP.

The new ATP is used in a
luciferase/luciferin reaction,

producing a luminescent signal.

Signal intensity is proportional to
kinase activity; IC50 is determined

from a dose-response curve.

Click to download full resolution via product page

Caption: Workflow of the ADP-Glo™ kinase assay for IC50 determination.
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A comprehensive search of scientific literature and patent databases reveals a notable

absence of other reported highly selective STK16 inhibitors. While numerous kinase inhibitors

have been developed, they typically exhibit polypharmacology, targeting multiple kinases.

Stk16-IN-1, therefore, stands as a unique and indispensable tool for the specific interrogation

of STK16 biology. The development of additional, structurally distinct, and equally selective

STK16 inhibitors would be highly valuable for validating findings obtained with Stk16-IN-1 and

for exploring a wider range of therapeutic applications.

Conclusion
Stk16-IN-1 is a state-of-the-art chemical probe for studying STK16, characterized by its high

potency and exceptional selectivity. Its profile, established through rigorous kinase screening,

confirms its utility in cellular and biochemical assays to elucidate the roles of STK16 in various

physiological and pathological processes. For researchers in the field, Stk16-IN-1 provides a

reliable means to investigate STK16-mediated signaling pathways with a high degree of

confidence that the observed effects are on-target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of a Highly Selective STK16 Kinase Inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. pubs.acs.org [pubs.acs.org]

To cite this document: BenchChem. [Stk16-IN-1: A Comparative Guide to its Kinase
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b611032#selectivity-profiling-of-stk16-in-1-against-a-
kinase-panel]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b611032?utm_src=pdf-body
https://www.benchchem.com/product/b611032?utm_src=pdf-body
https://www.benchchem.com/product/b611032?utm_src=pdf-body
https://www.benchchem.com/product/b611032?utm_src=pdf-body
https://www.benchchem.com/product/b611032?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27082499/
https://pubmed.ncbi.nlm.nih.gov/27082499/
https://pubs.acs.org/doi/abs/10.1021/acschembio.6b00250?src=recsys
https://www.benchchem.com/product/b611032#selectivity-profiling-of-stk16-in-1-against-a-kinase-panel
https://www.benchchem.com/product/b611032#selectivity-profiling-of-stk16-in-1-against-a-kinase-panel
https://www.benchchem.com/product/b611032#selectivity-profiling-of-stk16-in-1-against-a-kinase-panel
https://www.benchchem.com/product/b611032#selectivity-profiling-of-stk16-in-1-against-a-kinase-panel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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